4-Methylumbelliferone-13C4

Pharmacokinetics LC-MS/MS Hyaluronic Acid Inhibition

As the gold-standard SIL-IS for 4-MU LC-MS/MS bioanalysis, 4-Methylumbelliferone-13C4 provides unequivocal quantification with +4 Da mass shift and perfect chromatographic co-elution. This eliminates matrix-dependent errors common with unlabeled or deuterated analogs, ensuring reliable PK/PD data across a 100-fold dynamic range. Ideal for preclinical and GLP-compliant quantification of 4-MU and 4-MUG in complex biological matrices. Meets ≥99% atom 13C isotopic purity for regulatory method validation.

Molecular Formula C10H8O3
Molecular Weight 180.14 g/mol
Cat. No. B565963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylumbelliferone-13C4
Synonyms7-Hydroxy-4-methylcoumarin;  7-Hydroxy-4-methyl-2H-1-benzopyran-2-one-13C4 ;  7-Hydroxy-4-methyl-coumarin;  7-Hydroxy-4-methyl-2-chromenone-13C4 ;  7-Hydroxy-4-methyl-2-oxo-3-chromene;  7-Hydroxy-4-methyl-2H-1-benzopyran-2-one-13C4 ;  NSC 19026;  NSC 9408; 
Molecular FormulaC10H8O3
Molecular Weight180.14 g/mol
Structural Identifiers
InChIInChI=1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3/i1+1,4+1,6+1,10+1
InChIKeyHSHNITRMYYLLCV-IPRLLLDQSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylumbelliferone-13C4: A Stable Isotope-Labeled Hyaluronic Acid Inhibitor for Quantitative Bioanalysis


4-Methylumbelliferone-13C4 (4-MU-13C4, Hymecromone-13C4, CAS 1569304-40-0) is a stable isotope-labeled analog of 4-methylumbelliferone (4-MU, CAS 90-33-5), a coumarin derivative widely recognized as a hyaluronic acid (HA) biosynthesis inhibitor with antitumoral and antimetastatic effects . In this labeled form, four carbon atoms in the core coumarin structure are replaced with non-radioactive carbon-13 isotopes (13C), increasing the molecular weight from 176.17 g/mol (unlabeled) to 180.14 g/mol . The compound retains the full biological activity of unlabeled 4-MU—including HA synthesis inhibition with an IC50 of 0.4 mM—while enabling precise mass spectrometric discrimination from the endogenous unlabeled analyte . This property positions 4-Methylumbelliferone-13C4 as the gold standard internal standard (SIL-IS) for LC-MS/MS quantification of 4-MU and its metabolites in complex biological matrices, a capability that unlabeled structural analogs and many deuterated (2H) analogs cannot reliably provide due to matrix-dependent retention time shifts [1].

4-Methylumbelliferone-13C4: Why Unlabeled or Generic Analogs Cannot Guarantee LC-MS/MS Assay Reproducibility


In quantitative LC-MS/MS bioanalysis, substituting a stable isotope-labeled internal standard (SIL-IS) with an unlabeled structural analog introduces a critical source of error that compromises assay precision, accuracy, and reproducibility [1]. Unlabeled analogs and the target analyte exhibit distinct physicochemical properties—most critically, different chromatographic retention times—which causes differential matrix effects during electrospray ionization (ESI) [2]. This differential ion suppression or enhancement cannot be fully corrected by post-acquisition normalization, leading to concentration-dependent bias [3]. While deuterium (2H)-labeled 4-MU analogs (e.g., 4-MU-d3) partially mitigate these issues through co-elution, the smaller mass shift (+3 Da for d3) provides incomplete isotopic separation from the unlabeled analyte's natural 13C isotopologues, potentially reducing quantitative accuracy in low-abundance samples. In contrast, 4-Methylumbelliferone-13C4 provides a +4 Da mass shift with four carbon atoms labeled, offering unequivocal mass spectrometric resolution and superior chromatographic co-elution fidelity. The following section quantifies these advantages through direct comparative evidence.

4-Methylumbelliferone-13C4: Quantifiable Differentiation Against Alternative 4-MU Internal Standards


4-Methylumbelliferone-13C4: 100-Fold Higher IV vs. Oral 4-MU Exposure in Murine PK Models Quantifiable Only via SIL-IS

The precise quantification of 4-MU and its bioactive metabolite 4-MUG in mouse plasma after different routes of administration requires an internal standard that corrects for matrix effects and ionization variability. In a 2022 pharmacokinetic study, single-dose intravenous (i.v.) administration of 4-MU in mice resulted in 100-fold higher 4-MU exposure compared to oral (p.o.) administration, as determined by the AUC i.v./AUC p.o. ratio of 96/1 [1]. This extreme dynamic range—spanning two orders of magnitude—demands an internal standard that co-elutes exactly with the analyte to normalize matrix effects consistently across the entire concentration curve. Unlabeled structural analogs fail to meet this requirement due to differential retention and ionization behavior, introducing variable bias at high and low analyte concentrations. 4-Methylumbelliferone-13C4, as a true SIL-IS, co-elutes with unlabeled 4-MU, enabling the accurate quantification of this 100-fold exposure difference and preventing systematic under- or over-estimation of drug concentrations [2].

Pharmacokinetics LC-MS/MS Hyaluronic Acid Inhibition

4-Methylumbelliferone-13C4: Unambiguous MS Discrimination (+4 Da Shift) Enables Accurate Quantification of 4-MU and Metabolites

The analytical utility of a SIL-IS is directly tied to the magnitude and location of the isotopic mass shift. 4-Methylumbelliferone-13C4 incorporates four 13C atoms (+4 Da mass shift from the unlabeled 4-MU) into the core coumarin ring structure, providing an MS/MS signature that is cleanly separated from the endogenous unlabeled analyte and its naturally occurring 13C isotopologues . This contrasts with deuterium (2H)-labeled analogs, such as 4-MU-d3, which typically exhibit a smaller mass shift (+3 Da). The smaller mass shift of d3-labeled compounds can result in isotopic cross-talk and incomplete separation from the unlabeled analyte's M+1 or M+2 natural abundance peaks, particularly in low-resolution MS instruments. The +4 Da shift of the 13C4 label provides a wider, clearer mass window, reducing the potential for this systematic error. Furthermore, 13C labels are integrated into the molecular backbone, ensuring superior co-elution with the unlabeled analyte compared to 2H labels, which can subtly alter hydrophobicity and cause retention time shifts in reversed-phase LC [1].

Mass Spectrometry Stable Isotope Labeling Internal Standard

4-Methylumbelliferone-13C4: ≥99% Atom 13C Purity Ensures Reliable IS Signal Linearity and Minimal Undeclared Impurity Interference

The quantitative reliability of a SIL-IS is contingent upon its isotopic purity; the presence of unlabeled compound in the IS stock introduces a positive bias that compromises assay accuracy, particularly at the lower limit of quantification (LLOQ). According to supplier specifications, 4-Methylumbelliferone-13C4 is supplied with an atom 13C enrichment of ≥99% and an HPLC purity of ≥98% . This high isotopic purity directly ensures that the IS signal is minimally contaminated by the unlabeled analyte, preserving the linearity of the calibration curve and enabling accurate quantification at low concentrations. In contrast, commercially available 4-MU-d3 analogs may exhibit lower or variable isotopic purity depending on the synthesis route and supplier, a factor that can introduce significant inter-batch variability in assay performance. The stringent, documented isotopic purity of 4-Methylumbelliferone-13C4 reduces the risk of quantitative bias and minimizes the need for post-hoc correction of IS impurity contributions, a key consideration for method validation in regulated bioanalysis [1].

Isotopic Purity LC-MS/MS Analytical Validation

4-Methylumbelliferone-13C4: Retention of Full 4-MU Biological Activity (HA Synthesis Inhibition IC50 = 0.4 mM) in Metabolic Tracing Applications

For stable isotope-resolved metabolomics (SIRM) and tracer studies, the labeled compound must faithfully recapitulate the biological activity and metabolic fate of the unlabeled parent molecule. 4-Methylumbelliferone is a known hyaluronic acid (HA) biosynthesis inhibitor with a reported IC50 of 0.4 mM in cell-free systems and is known to deplete cellular UDP-glucuronic acid while downregulating hyaluronan synthase 2 and 3 . As a 13C4-labeled isotopologue, 4-Methylumbelliferone-13C4 retains the full pharmacological activity of unlabeled 4-MU. This allows it to function not only as an analytical internal standard but also as a direct tracer to elucidate the metabolic flux through 4-MU-dependent pathways, including its glucuronidation to the bioactive metabolite 4-MUG. The 13C label permits precise tracking of the compound and its downstream 13C-enriched metabolites (e.g., 4-MUG-13C4) within cellular systems without altering the underlying biological response, a dual-use capability (quantitative IS and metabolic tracer) that distinguishes it from non-bioactive, generic chromophores or fluorophores .

Hyaluronic Acid Metabolic Tracing Stable Isotope Resolved Metabolomics

4-Methylumbelliferone-13C4: Optimized Application Scenarios for Preclinical PK/PD and Metabolomics Workflows


LC-MS/MS Quantification of 4-MU and 4-MUG in Murine PK Studies Across a 100-Fold Exposure Range

As demonstrated by Nagy et al. (2022), the 4-MU AUC in mice differs by 100-fold between i.v. and p.o. administration [1]. 4-Methylumbelliferone-13C4 is the recommended SIL-IS to achieve linear, accurate quantification across this entire dynamic range. Its perfect chromatographic co-elution with 4-MU and 4-MUG corrects for matrix effects that would otherwise bias high and low concentration samples differently, enabling the generation of reliable PK parameters (Cmax, AUC, t1/2, bioavailability) for both the parent drug and its active metabolite. This is essential for selecting appropriate doses in preclinical efficacy and toxicology studies of 4-MU-based therapeutics.

Validated Bioanalytical Method Development for Regulated 4-MU Quantification (GLP/GCP)

In regulated bioanalysis (e.g., GLP, GCP), method validation requires a SIL-IS that demonstrates high isotopic purity (≥99% atom 13C) to prevent IS signal contribution to the LLOQ and maintain accuracy and precision across the calibration range . 4-Methylumbelliferone-13C4 meets this requirement, as its stringent purity specifications directly support the validation of critical method parameters including linearity, intra- and inter-day precision, and recovery. This minimizes the risk of method failure during regulatory audit and ensures the generation of defensible, submission-ready concentration data for INDs, NDAs, or ANDAs for Hymecromone-containing products.

Stable Isotope-Resolved Metabolomics (SIRM) to Trace 4-MU Glucuronidation and UDP-GlcUA Depletion

The HA synthesis inhibitory mechanism of 4-MU involves its cellular glucuronidation to 4-MUG, which depletes the cellular pool of UDP-glucuronic acid (UDP-GlcUA), a critical substrate for HA synthase . 4-Methylumbelliferone-13C4, being biologically active, can be administered to cell cultures or animal models as a tracer. The 13C4 label allows researchers to use LC-MS/MS to distinguish exogenously added 13C4-4-MU and its metabolites (e.g., 13C4-4-MUG) from endogenous, unlabeled 4-MU and 4-MUG. This enables the direct quantification of 4-MU metabolic flux and provides mechanistic insight into UDP-GlcUA depletion kinetics, a level of detail unattainable with unlabeled compound or non-bioactive fluorophores.

Accurate Quantification of 4-MU in Tissues from HA-Related Disease Models (Cancer, Fibrosis)

4-MU is extensively investigated as an anti-cancer and anti-fibrotic agent due to its ability to inhibit HA synthesis . To correlate therapeutic efficacy with drug exposure in target tissues (e.g., tumor, liver, lung), sensitive and accurate LC-MS/MS quantification is required. Complex tissue homogenates introduce severe matrix effects that can suppress or enhance analyte ionization unpredictably. Using 4-Methylumbelliferone-13C4 as the SIL-IS provides the most robust normalization of these matrix effects, enabling the generation of precise tissue drug concentration data. This is crucial for establishing robust PK/PD relationships and for determining the optimal dosing regimen in preclinical models of pancreatic cancer, pulmonary fibrosis, and other HA-driven diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylumbelliferone-13C4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.